2-([11'-Biphenyl]-4-yl)propan-1-ol
Description
Significance of Biphenyl (B1667301) Moieties in Advanced Molecular Architectures
The biphenyl moiety, consisting of two connected phenyl rings, is a crucial structural unit in the design of advanced molecular architectures. wikipedia.org Its significance stems from several key properties. The biphenyl scaffold provides a defined and relatively rigid backbone, which is essential in constructing molecules with specific three-dimensional orientations. This structural feature is paramount in the development of chiral ligands and catalysts for asymmetric synthesis, where precise control of the steric environment around a catalytic center is necessary. rsc.orgnih.govrsc.org For instance, axially chiral biphenyls have been successfully employed as catalysts in enantioselective reactions. rsc.orgnih.gov
Furthermore, the extended π-system of the biphenyl group influences the electronic and photophysical properties of a molecule. researchgate.net This has led to their use in materials science, particularly in the development of liquid crystals, organic light-emitting diodes (OLEDs), and fluorescent materials. rsc.orgnih.gov The ability to functionalize the biphenyl rings allows for the fine-tuning of these properties. arabjchem.org Biphenyl derivatives are also recognized as important intermediates in the synthesis of a wide range of pharmacologically active compounds, agrochemicals, and dyes. researchgate.netrsc.orgarabjchem.org The interactions of biphenyl groups, such as π-π stacking, can also be utilized in the design of self-assembling systems and materials with unique recognition properties. nih.gov
Strategic Importance of Propanol (B110389) Derivatives as Versatile Synthetic Intermediates
Propanol and its derivatives are fundamental building blocks in organic synthesis due to their versatility. fiveable.mepriyamstudycentre.com The hydroxyl group of propanol is a key functional group that can participate in a wide array of chemical transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. fiveable.me This reactivity makes propanol derivatives valuable intermediates for producing a diverse range of commercially significant compounds. priyamstudycentre.comaakash.ac.in For example, 2-propanol is a precursor in the production of esters, amines, and other organic derivatives. researchgate.net
In the context of advanced synthesis, chiral propanol derivatives are of particular strategic importance. nih.gov They serve as readily available components of the "chiral pool," which consists of inexpensive and abundant chiral molecules provided by nature. nih.govenamine.net These chiral building blocks, such as (R)- and (S)-1-amino-2-propanol, are used to introduce stereocenters into complex target molecules, a critical step in the synthesis of many pharmaceuticals and natural products. nih.govtcichemicals.com The ability to prepare propanol derivatives in high enantiomeric purity through methods like asymmetric hydrogenation makes them powerful tools for chemists. nih.gov Arenesulfonate derivatives of homochiral glycidol, a related three-carbon building block, are also noted as versatile chiral intermediates for organic synthesis. acs.org
Current Research Landscape and Academic Interest in 2-([1,1'-Biphenyl]-4-yl)propan-1-ol and Analogues
The academic interest in 2-([1,1'-biphenyl]-4-yl)propan-1-ol and its analogues lies at the intersection of biphenyl chemistry and the utility of chiral alcohols. While specific research on 2-([1,1'-biphenyl]-4-yl)propan-1-ol is limited, the broader class of biphenyl-substituted alcohols is an active area of investigation. Research into related structures provides insight into the potential properties and applications of the title compound.
For example, studies on analogues such as 2-(biphenyl-4-yl)propan-2-ol have focused on their conformational properties and crystal packing, revealing how the biphenyl group's dihedral angle can be influenced by its crystalline environment. nih.gov Other related structures, like 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide, which is synthesized from the related flurbiprofen, are being explored for their potential in creating new hybrid molecules with pharmaceutical applications. mdpi.com The synthesis of various biphenyl derivatives is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a common method for creating the C-C bond between the two phenyl rings. acs.org
The interest in this class of compounds is driven by the quest for new chiral ligands for catalysis, novel materials with specific optical or electronic properties, and new building blocks for medicinal chemistry. The combination of the well-defined biphenyl scaffold with a functionalized, potentially chiral, propanol side chain makes these molecules attractive targets for synthesis and further study.
Table of Related Biphenyl Compounds and Research Focus
| Compound Name | Research Focus | Reference(s) |
| 2-(Biphenyl-4-yl)propan-2-ol | Conformational properties, crystal structure, hydrogen bonding | nih.gov |
| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | Synthesis of new amide hybrids for potential pharmaceutical use | mdpi.com |
| (E)-1-([1,1'-Biphenyl]-4-yl)-3-(2-methylphenyl)prop-2-en-1-one | Synthesis and structural analysis of chalcone (B49325) derivatives | nih.gov |
| 2-([1,1'-Biphenyl]-4-yl)ethanol | Listed as a chemical intermediate | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H16O/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3 |
InChI Key |
MCTUQDKYUYFTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. omicsonline.orgslideshare.net By analyzing the magnetic properties of atomic nuclei, various NMR experiments, including ¹H, ¹³C, and ²H NMR, provide a complete picture of the atomic connectivity and stereochemistry of 2-([1,1'-biphenyl]-4-yl)propan-1-ol.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The spectrum of 2-([1,1'-biphenyl]-4-yl)propan-1-ol is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) system and the aliphatic protons of the propan-1-ol side chain.
The aromatic region (typically δ 7.0-8.0 ppm) would display a complex pattern of multiplets corresponding to the nine protons of the biphenyl moiety. The protons on the substituted phenyl ring and the unsubstituted phenyl ring will have slightly different chemical shifts due to the electronic influence of the propanol (B110389) substituent.
The aliphatic region would feature signals for the methyl (CH₃) group, the methine (CH) proton, the methylene (B1212753) (CH₂) group adjacent to the hydroxyl, and the hydroxyl (OH) proton itself. The methyl group is expected to appear as a doublet, coupled to the adjacent methine proton. The methine proton, in turn, would likely be a multiplet due to coupling with both the methyl and methylene protons. The methylene protons, being diastereotopic due to the adjacent chiral center, may appear as a complex multiplet. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on solvent and concentration; its presence can be confirmed by D₂O exchange, which causes the peak to disappear. docbrown.info
Table 1: Predicted ¹H NMR Spectral Data for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.60-7.30 | Multiplet | 9H | Ar-H (Biphenyl) |
| ~ 3.65 | Multiplet | 2H | -CH₂-OH |
| ~ 2.95 | Multiplet | 1H | Ar-CH- |
| ~ 2.50 (variable) | Broad Singlet | 1H | -OH |
| ~ 1.25 | Doublet | 3H | -CH₃ |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-([1,1'-biphenyl]-4-yl)propan-1-ol will give a distinct signal in the spectrum.
The aromatic region (typically δ 120-145 ppm) will show multiple signals for the twelve carbons of the biphenyl system. The quaternary carbons (C-1', C-4, and C-1) will have characteristic chemical shifts. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.
The aliphatic region (typically δ 10-70 ppm) will display signals for the methyl carbon, the methine carbon, and the methylene carbon bearing the hydroxyl group. The carbon attached to the electronegative oxygen atom (-CH₂-OH) is expected to resonate at a higher chemical shift (downfield) compared to the other aliphatic carbons. docbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. weebly.com
Table 2: Predicted ¹³C NMR Spectral Data for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 142-138 | Quaternary | Ar-C (ipso-carbons) |
| ~ 130-125 | CH | Ar-C H |
| ~ 68 | CH₂ | -C H₂-OH |
| ~ 45 | CH | Ar-C H- |
| ~ 18 | CH₃ | -C H₃ |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary.
Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Isotopic Labeling Studies
Deuterium (²H) NMR spectroscopy is a powerful technique used in conjunction with isotopic labeling to probe specific sites within a molecule. While natural abundance ²H NMR is not practical for structure elucidation due to the low natural abundance of deuterium (0.015%), site-specific labeling allows for detailed mechanistic and stereochemical investigations.
For 2-([1,1'-biphenyl]-4-yl)propan-1-ol, isotopic labeling with deuterium can be employed for several purposes:
Mechanistic Studies: By strategically placing a deuterium label on the propanol chain, one could track the fate of specific atoms during a chemical reaction, helping to elucidate the reaction mechanism.
Conformational Analysis: The quadrupolar coupling constants measured in ²H NMR are sensitive to the local electronic environment and molecular orientation, providing information about the conformation and dynamics of the labeled segment.
Enantiomeric Purity Assessment: If the compound is synthesized as a single enantiomer, introducing a deuterium atom can create a diastereotopic relationship with nearby protons. This can be used in chiral synthesis to determine enantiomeric excess when analyzed by high-field NMR.
For example, synthesizing 2-([1,1'-biphenyl]-4-yl)propan-1-ol with a deuterium atom at the C-1 position would result in two diastereomers if the molecule were derivatized with a chiral agent. The distinct signals for these diastereomers in the ²H NMR spectrum would allow for the quantification of enantiomeric purity.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. specac.com The FT-IR spectrum of 2-([1,1'-biphenyl]-4-yl)propan-1-ol is expected to show characteristic absorption bands for its alcohol and aromatic components.
Key expected absorptions include:
A broad O-H stretching band in the region of 3500-3200 cm⁻¹, characteristic of the alcohol functional group. pg.edu.pl
Aromatic C-H stretching bands appearing just above 3000 cm⁻¹.
Aliphatic C-H stretching bands appearing just below 3000 cm⁻¹. libretexts.org
Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region, indicative of the biphenyl rings. pg.edu.pl
A C-O stretching band typically found in the 1260-1000 cm⁻¹ range. researchgate.net
Out-of-plane (OOP) C-H bending bands in the 900-675 cm⁻¹ region, which can be diagnostic for the substitution pattern of the aromatic rings.
Table 3: Predicted FT-IR Characteristic Absorption Bands for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H Stretch | Alcohol |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1260 - 1000 | C-O Stretch | Primary Alcohol |
| 900 - 675 | C-H Bend (OOP) | Aromatic |
Note: These are typical ranges and the exact position and intensity of peaks can be influenced by the molecular environment.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.
For 2-([1,1'-biphenyl]-4-yl)propan-1-ol, the Raman spectrum would be particularly useful for characterizing the biphenyl backbone. Key features would include:
Strong aromatic C-H stretching vibrations around 3065 cm⁻¹. researchgate.net
Intense peaks for the aromatic ring C=C stretching (ring breathing modes) around 1600 cm⁻¹ and 1280 cm⁻¹. researchgate.netresearchgate.net
A characteristic peak near 1000 cm⁻¹ for the trigonal ring breathing mode of the benzene (B151609) ring. researchgate.net
The O-H stretch is typically weak in Raman spectra.
The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes may be active in one technique but not the other, adhering to the rule of mutual exclusion for centrosymmetric molecules.
Table 4: Predicted Raman Characteristic Shifts for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |
| ~ 3065 | C-H Stretch | Aromatic |
| ~ 2940 | C-H Stretch | Aliphatic |
| ~ 1600 | C=C Stretch | Aromatic Ring |
| ~ 1280 | Inter-ring C-C Stretch | Biphenyl |
| ~ 1000 | Ring Breathing | Aromatic Ring |
Note: Predicted values are based on data from biphenyl and its derivatives. Actual experimental values may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 2-([1,1'-biphenyl]-4-yl)propan-1-ol, it provides crucial information about its molecular weight and structural features through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is instrumental in the unambiguous determination of the elemental composition of 2-([1,1'-biphenyl]-4-yl)propan-1-ol and its derivatives. By providing highly accurate mass measurements, HRMS allows for the calculation of the precise molecular formula, a critical step in structural elucidation. For instance, in the characterization of a related synthesized hybrid molecule, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, HRMS analysis was essential to confirm the authenticity of the structure. researchgate.net
The fragmentation pathways of protonated molecules under mass spectrometry conditions offer deep insights into their structure. nih.gov While specific fragmentation data for 2-([1,1'-biphenyl]-4-yl)propan-1-ol is not detailed in the provided search results, general principles suggest that the most likely fragmentation points would involve the cleavage of the bond between the propanol side chain and the biphenyl group, as well as the loss of a water molecule from the alcohol moiety. Affinity purification coupled to mass spectrometry has been used to study protein-protein interactions, demonstrating the versatility of mass spectrometry in complex biological analyses. nih.gov
Chromatographic Techniques for Compound Purity Assessment and Isomer Separation
Chromatographic methods are fundamental for separating the components of a mixture, making them essential for assessing the purity of 2-([1,1'-biphenyl]-4-yl)propan-1-ol and for separating its different isomeric forms.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. nih.gov It is particularly valuable for analyzing chiral compounds like 2-([1,1'-biphenyl]-4-yl)propan-1-ol, which can exist as enantiomers. The separation of enantiomers is often achieved by using a chiral stationary phase or by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.comlibretexts.org
For example, a study on the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, which resulted in a diastereoisomeric mixture, utilized HPLC for its characterization. researchgate.net The separation of diastereomers by HPLC is generally more straightforward than that of enantiomers due to their different physical properties. mdpi.com The determination of enantiomeric purity is crucial in many applications, and HPLC provides a reliable method for this assessment. nih.govlibretexts.org
Table 1: HPLC Parameters for Chiral and Diastereomeric Separations
| Parameter | Typical Conditions for Enantiomeric Separation | Typical Conditions for Diastereomeric Separation |
| Stationary Phase | Chiral (e.g., polysaccharide-based) | Achiral (e.g., C18) |
| Mobile Phase | Normal or reverse phase solvents | Gradient or isocratic elution with common HPLC solvents |
| Detection | UV, PDA, or Mass Spectrometry | UV, PDA, or Mass Spectrometry |
| Purpose | Separate and quantify enantiomers | Separate and quantify diastereomers |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. libretexts.orgwisc.edupsu.edu It is often employed to monitor the progress of a chemical reaction and to determine the appropriate solvent system for a larger-scale separation using column chromatography. wisc.edusilicycle.com For the purification of 2-([1,1'-biphenyl]-4-yl)propan-1-ol, TLC would be used to identify the solvent or solvent mixture that provides the best separation of the desired compound from any starting materials or byproducts. libretexts.orgresearchgate.net
Column chromatography operates on the same principles as TLC but is used for preparative purposes to purify larger quantities of a compound. silicycle.com The crude product containing 2-([1,1'-biphenyl]-4-yl)propan-1-ol would be loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel or alumina), and the chosen solvent system from TLC analysis would be used to elute the compound, separating it from impurities. wisc.edu
Table 2: Comparison of TLC and Column Chromatography
| Feature | Thin-Layer Chromatography (TLC) | Column Chromatography |
| Scale | Analytical (micrograms) | Preparative (milligrams to grams) |
| Purpose | Reaction monitoring, purity assessment, solvent system selection | Purification of compounds |
| Stationary Phase | Thin layer on a plate (e.g., glass, aluminum) | Packed in a glass column |
| Mobile Phase | Ascends the plate by capillary action | Flows down the column by gravity or pressure |
X-ray Diffraction Studies for Crystalline State Structure Determination
X-ray diffraction is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. researchgate.net If 2-([1,1'-biphenyl]-4-yl)propan-1-ol can be obtained in a crystalline form, single-crystal X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is invaluable for unambiguously establishing the stereochemistry of chiral centers. While direct X-ray diffraction data for 2-([1,1'-biphenyl]-4-yl)propan-1-ol was not found in the search results, the technique is a standard and powerful tool for the structural elucidation of crystalline organic molecules.
Stereochemical Considerations and Isomerism of 2 1,1 Biphenyl 4 Yl Propan 1 Ol
Identification and Characterization of Chiral Centers within the Molecular Structure
Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. A key concept in stereochemistry is chirality, which refers to a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. libretexts.org The most common source of chirality in organic molecules is the presence of a chiral center, also known as a stereocenter. A chiral center is typically a carbon atom that is bonded to four different groups. libretexts.orglibretexts.orgyoutube.com
In the molecular structure of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, a single chiral center is present. To identify this center, we analyze the connectivity of the carbon atoms within the propan-1-ol chain.
The structure can be broken down as follows:
A propan-1-ol backbone: A three-carbon chain with a hydroxyl (-OH) group on the first carbon.
A biphenyl (B1667301) group attached to the second carbon of the propane (B168953) chain.
The carbon atom at position 2 (C2) of the propan-1-ol chain is bonded to four distinct substituents:
A hydrogen atom (-H)
A methyl group (-CH₃)
A hydroxymethyl group (-CH₂OH)
A 4-biphenyl group (-C₁₂H₉)
Since the C2 atom is attached to four different groups, it satisfies the definition of a chiral center and is the source of chirality in the molecule. libretexts.org The presence of this single chiral center means that the molecule can exist as two distinct stereoisomers.
Relationship between Diastereomers and Enantiomers
Stereoisomers are isomers that have the same molecular formula and sequence of bonded atoms (constitution), but differ in the three-dimensional orientations of their atoms in space. byjus.com They are broadly classified into two categories: enantiomers and diastereomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.orgbyjus.com They are like a pair of human hands—identical in structure but opposite in orientation. Enantiomers have identical physical properties, such as melting point, boiling point, and solubility, except for their interaction with plane-polarized light. weebly.com One enantiomer will rotate the light in a clockwise direction (+, or dextrorotatory), while its mirror image will rotate it by an equal amount in the counter-clockwise direction (-, or levorotatory).
Diastereomers are stereoisomers that are not mirror images of each other. byjus.commasterorganicchemistry.com This class of stereoisomerism arises when a molecule has two or more chiral centers. Unlike enantiomers, diastereomers have different physical properties. weebly.com
For 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, the molecule possesses only one chiral center (n=1). The maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. In this case, 2¹ = 2. Therefore, 2-([1,1'-Biphenyl]-4-yl)propan-1-ol exists as a pair of enantiomers. It does not have diastereomers, as this would require at least one additional stereocenter in the molecule. masterorganicchemistry.commasterorganicchemistry.com The two enantiomers are designated as (R)-2-([1,1'-Biphenyl]-4-yl)propan-1-ol and (S)-2-([1,1'-Biphenyl]-4-yl)propan-1-ol based on the Cahn-Ingold-Prelog priority rules.
| Feature | Enantiomers | Diastereomers |
| Definition | Stereoisomers that are non-superimposable mirror images. byjus.com | Stereoisomers that are not mirror images. byjus.com |
| Chiral Centers | Can have one or more. | Must have two or more. masterorganicchemistry.com |
| Physical Properties | Identical (except for optical rotation). weebly.com | Different. weebly.com |
| Relationship to 2-([1,1'-Biphenyl]-4-yl)propan-1-ol | The molecule exists as a pair of enantiomers. | The molecule does not have diastereomers. |
Methods for Enantiomeric Excess (ee) Determination and Chiral Resolution
A sample containing a single enantiomer is considered optically pure. However, chemical syntheses often produce a mixture of enantiomers. A 50:50 mixture of two enantiomers is called a racemic mixture or racemate, and it is optically inactive because the opposing rotations of the two enantiomers cancel each other out. heraldopenaccess.us The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. heraldopenaccess.us It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Determining the enantiomeric excess and separating the enantiomers (a process known as chiral resolution) are critical in many fields, particularly pharmaceuticals.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary and widely used method for both determining 'ee' and performing chiral resolution. heraldopenaccess.us
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP). A CSP is a solid support that has been coated or bonded with a chiral molecule. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction, based on the formation of transient diastereomeric complexes, causes one enantiomer to be retained longer than the other.
Detection and Quantification: The separated enantiomers are detected as they exit the column, typically by a UV or fluorescence detector. heraldopenaccess.usuma.es This results in a chromatogram with two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer. By comparing the peak areas, the enantiomeric excess of the mixture can be accurately calculated. researchgate.net
Other methods for determining enantiomeric excess include:
Gas Chromatography (GC): Similar to HPLC but used for volatile compounds, employing a chiral column.
Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left and right circularly polarized light by chiral molecules. This can be coupled with HPLC for detection. heraldopenaccess.usresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents to create a diastereomeric environment, which results in distinguishable signals for the enantiomers in the NMR spectrum.
Chiral resolution can also be achieved by classical methods, such as converting the enantiomeric mixture into a pair of diastereomers by reacting it with a pure chiral resolving agent. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography.
Conformational Analysis and its Influence on Chirality in Biphenyl-Containing Alcohols
Conformational analysis is the study of the energies and properties of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds. libretexts.org For 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, conformational analysis involves considering rotations around two key areas: the C-C bonds of the propanol (B110389) side chain and the C-C bond connecting the two phenyl rings of the biphenyl moiety.
Conformation of the Biphenyl Group: The two phenyl rings in a biphenyl system are not necessarily coplanar due to steric hindrance between the hydrogen atoms at the ortho positions (the positions adjacent to the bond linking the rings). ic.ac.uk In the gas phase, biphenyl has a twisted conformation with a dihedral angle of about 44 degrees. This twist represents a balance between two opposing effects:
Steric Repulsion: Repulsive forces between the ortho hydrogens on the two rings, which disfavor a planar conformation.
π-Conjugation: The electronic stabilization gained from the overlap of the π-orbitals of the two rings, which favors a planar conformation.
Reactivity and Chemical Transformations of 2 1,1 Biphenyl 4 Yl Propan 1 Ol
Oxidation Reactions of the Primary Alcohol Functionality
The primary alcohol group of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is amenable to oxidation to yield the corresponding aldehyde, 2-([1,1'-biphenyl]-4-yl)propanal, or more commonly, the carboxylic acid, 2-([1,1'-biphenyl]-4-yl)propanoic acid. The latter is a particularly valuable transformation as the resulting carboxylic acid serves as a key intermediate for further derivatization, such as in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
A common and effective method for this oxidation is the use of Jones reagent , a solution of chromium trioxide in aqueous sulfuric acid. This strong oxidizing agent typically converts primary alcohols to carboxylic acids in high yields. The reaction proceeds via a chromate (B82759) ester intermediate.
Another powerful oxidizing agent capable of this transformation is potassium permanganate (B83412) (KMnO₄) in a basic, acidic, or neutral solution. Oxidation of the benzylic alcohol with KMnO₄ would be expected to cleave the alkyl chain to the carboxylic acid, a characteristic reaction of alkylbenzenes.
| Oxidizing Agent | Typical Conditions | Product | Notes |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Room temperature | 2-([1,1'-Biphenyl]-4-yl)propanoic acid | High yields are generally expected. |
| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral solution, heat | 2-([1,1'-Biphenyl]-4-yl)propanoic acid | Vigorous oxidation that is effective for benzylic alcohols. |
Derivatization Strategies for Further Functionalization
The primary alcohol of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is a prime site for derivatization through esterification and etherification, allowing for the introduction of a wide array of functional groups and the modulation of the compound's physicochemical properties.
Esterification Reactions
Esterification of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol can be readily achieved through reaction with various acylating agents.
Reaction with Acyl Chlorides: A highly effective method involves the reaction of the alcohol with an acyl chloride in the presence of a base, such as pyridine. The base serves to neutralize the hydrogen chloride byproduct. This reaction is typically rapid and proceeds to completion.
Reaction with Carboxylic Anhydrides: Alternatively, carboxylic anhydrides can be used as the acylating agent. These reactions are generally slower than those with acyl chlorides and may require heating to proceed at a reasonable rate.
| Acylating Agent | Typical Conditions | Product Type |
| Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Room Temperature | Ester |
| Carboxylic Anhydride (B1165640) (e.g., Acetic Anhydride) | Heat | Ester |
Etherification Reactions and Ether Synthesis
The synthesis of ethers from 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is most commonly accomplished via the Williamson ether synthesis . byjus.comwikipedia.orgmasterorganicchemistry.com This versatile and widely used method involves an Sₙ2 reaction between an alkoxide and an alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com
The first step is the deprotonation of the alcohol to form the corresponding alkoxide. This is typically achieved using a strong base such as sodium hydride (NaH) . The resulting alkoxide is a potent nucleophile that readily reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. masterorganicchemistry.com
| Reagents | Reaction Type | Product Type |
| 1. NaH2. Alkyl Halide (R-X) | Williamson Ether Synthesis (Sₙ2) | Ether (Ar-CH(CH₃)CH₂-O-R) |
Nucleophilic Substitution Reactions
The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, to facilitate such reactions at the primary carbon of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate ester .
This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of various functionalities, such as halides, azides, and cyanides.
| Step | Reagents | Intermediate/Product | Reaction Type |
| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-([1,1'-Biphenyl]-4-yl)propyl tosylate | Sulfonate ester formation |
| 2. Substitution | Nucleophile (e.g., NaBr, NaN₃, NaCN) | Substituted product | Sₙ2 |
Transformations Involving the Biphenyl (B1667301) Moiety
The biphenyl ring system is susceptible to electrophilic attack, allowing for further functionalization of the aromatic core.
Electrophilic Aromatic Substitution Reactions
The substituent already present on the biphenyl ring directs the position of incoming electrophiles. The 2-propyl-1-ol group is an ortho-, para-directing group due to its alkyl nature. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the point of attachment on the substituted phenyl ring. pearson.com However, steric hindrance from the propyl group may favor substitution at the para position. The other phenyl ring is also activated, with substitution favoring its ortho and para positions.
Halogenation: The introduction of a halogen, such as bromine or chlorine, can be achieved using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃).
Nitration: Nitration of the biphenyl ring can be accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is generally directed to the para position of the unsubstituted ring due to steric considerations.
| Reaction | Reagents | Electrophile | Expected Major Product(s) |
| Bromination | Br₂, FeBr₃ | Br⁺ | Ortho- and para-brominated derivatives |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho- and para-nitrated derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acylation at the para-position of the unsubstituted ring |
Functional Group Interconversion on the Biphenyl Ring of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol
The functionalization of the biphenyl core of 2-([1,1'-biphenyl]-4-yl)propan-1-ol through electrophilic aromatic substitution presents a nuanced challenge due to the presence of multiple directing groups. The reactivity and regioselectivity of such transformations are governed by the electronic and steric influences of the existing 2-hydroxy-1-propyl substituent and the phenyl group on the biphenyl system. While specific literature detailing the direct functional group interconversion on the biphenyl ring of this particular alcohol is not extensively available, the outcomes can be predicted based on established principles of electrophilic aromatic substitution on substituted biphenyls.
The 2-hydroxy-1-propyl group attached to one of the phenyl rings is an ortho-, para-directing group due to the electron-donating nature of the alkyl chain. Conversely, the phenyl substituent on the other ring is also ortho-, para-directing. This leads to a complex pattern of potential substitution sites. The substitution pattern is also influenced by the reaction conditions, such as the nature of the electrophile and the solvent system used.
Nitration:
The introduction of a nitro group onto the biphenyl framework is a key transformation. The nitration of biphenyl itself typically yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl, with the para-isomer being the major product. In the case of 2-([1,1'-biphenyl]-4-yl)propan-1-ol, the directing effects of the alkyl group would favor substitution at the positions ortho to it (positions 3 and 5). However, steric hindrance from the propyl chain might reduce the yield of the ortho-substituted product. On the other ring, nitration is expected to occur at the 2'- and 4'-positions. The nitration of o-aminobiphenyl, for instance, has been shown to yield o-amino-p'-nitrobiphenyl, highlighting the preference for para-substitution on the unsubstituted ring. orgsyn.org
Halogenation:
Similar to nitration, halogenation of the biphenyl ring system is anticipated to follow the directing effects of the substituents. The synthesis of halogenated biphenyl derivatives often involves cross-coupling reactions. For example, 2'-halo-4-methylbiphenyls can be synthesized by reacting 4-halotoluene with a 1,2-dihalobenzene in the presence of a metal catalyst. This approach builds the halogenated biphenyl skeleton rather than directly halogenating a pre-existing biphenyl compound. Direct halogenation of 2-([1,1'-biphenyl]-4-yl)propan-1-ol would likely result in a mixture of isomers, with substitution occurring at the positions activated by the alkyl and phenyl groups.
Sulfonation:
The sulfonation of biphenyl typically yields biphenyl-4-sulfonic acid and biphenyl-4,4'-disulfonic acid upon further reaction. For 2-([1,1'-biphenyl]-4-yl)propan-1-ol, sulfonation would be directed to the positions ortho to the 2-hydroxy-1-propyl group and the para position of the second phenyl ring. The specific isomer distribution would be dependent on the reaction conditions, including the concentration of sulfuric acid and the temperature.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-([1,1'-Biphenyl]-4-yl)propan-1-ol
| Reaction | Reagents | Predicted Major Products | Predicted Minor Products |
| Nitration | HNO₃, H₂SO₄ | 2-([1,1'-Biphenyl]-4-yl)-4'-nitropropan-1-ol | 2-([1,1'-Biphenyl]-4-yl)-3-nitropropan-1-ol, 2-([1,1'-Biphenyl]-4-yl)-2'-nitropropan-1-ol |
| Bromination | Br₂, FeBr₃ | 2-([1,1'-Biphenyl]-4-yl)-4'-bromopropan-1-ol | 2-([1,1'-Biphenyl]-4-yl)-3-bromopropan-1-ol, 2-([1,1'-Biphenyl]-4-yl)-2'-bromopropan-1-ol |
| Sulfonation | SO₃, H₂SO₄ | 2-([1,1'-Biphenyl]-4-yl)propan-1-ol-4'-sulfonic acid | 2-([1,1'-Biphenyl]-4-yl)propan-1-ol-3-sulfonic acid, 2-([1,1'-Biphenyl]-4-yl)propan-1-ol-2'-sulfonic acid |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Methods for Electronic Structure and Molecular Geometry Calculations
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and geometry of molecules. nih.govresearchgate.net A popular functional within DFT is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which has been widely applied to study various organic molecules. researchgate.netepstem.netnih.gov
These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For related biphenyl (B1667301) systems, DFT calculations have shown that the dihedral angle between the two phenyl rings is a key structural parameter. nih.gov For instance, in the gas phase, the optimized conformation of a similar molecule, 2-(biphenyl-4-yl)propan-2-ol, calculated using DFT, revealed a significant dihedral angle between the connected aromatic rings. nih.gov The choice of the basis set, such as 6-311G(d,p) or 6-311++G(d,p), is also crucial for obtaining accurate results. nih.govnih.gov
Conformational Analysis through Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. rsc.org This technique allows for the exploration of the conformational landscape of a molecule by simulating the movements of its atoms and the interactions between them. researchgate.net
For a flexible molecule like 2-([1,1'-biphenyl]-4-yl)propan-1-ol, MD simulations can reveal the different conformations it can adopt in various environments, such as in solution. researchgate.net These simulations can identify stable conformations and the energy barriers between them, providing insights into the molecule's flexibility and how it might interact with other molecules. nih.gov The results of MD simulations can be crucial for understanding the relationship between the molecule's structure and its activity. dntb.gov.ua
Prediction of Spectroscopic Parameters
Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data for structure validation.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool in structural elucidation. nmrdb.org Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT calculations, can provide theoretical ¹H and ¹³C NMR spectra. epstem.netliverpool.ac.uk The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.10 ppm for ¹H chemical shifts in some cases. researchgate.net The choice of solvent can also be incorporated into these calculations to better match experimental conditions. nih.govresearchgate.net
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. q-chem.comresearchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions. nih.govscirp.org The calculated frequencies are often scaled to improve agreement with experimental values. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and Analysis
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. uni-muenchen.delibretexts.org They are useful for identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. researchgate.net
MEP analysis can predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net For molecules containing hydroxyl groups, the oxygen atom is typically a region of negative electrostatic potential, while the hydrogen of the hydroxyl group is a region of positive potential. researchgate.net This information is valuable for understanding how the molecule might interact with other molecules, including potential hydrogen bonding interactions.
Calculation of Dipole Moments and Polarizability
These properties are influenced by the molecule's geometry and electronic structure. Theoretical calculations can provide accurate values for the dipole moment and its components, which can be compared with experimental data where available. nist.gov
Theoretical Studies of Intramolecular and Intermolecular Interactions
Theoretical methods are instrumental in studying the non-covalent interactions that govern molecular association and conformation.
Hydrogen Bonding: The hydroxyl group in 2-([1,1'-biphenyl]-4-yl)propan-1-ol can act as both a hydrogen bond donor and acceptor, leading to the formation of intramolecular or intermolecular hydrogen bonds. mdpi.comnih.gov Computational studies can model these interactions, for example, in the formation of dimers. nih.govresearchgate.net The strength and geometry of these hydrogen bonds can be analyzed, providing insights into the stability of different molecular assemblies. archivepp.com
Dimerization: Theoretical calculations can be used to investigate the dimerization of molecules, including the formation of hydrogen-bonded dimers. nih.govresearchgate.net These studies can determine the most stable dimer configurations and the interaction energies involved. For example, studies on similar alcohol-containing molecules have used DFT methods to explore the potential energy surface of their dimers. nih.gov
Green Chemistry Principles in the Synthesis of 2 1,1 Biphenyl 4 Yl Propan 1 Ol
Development of Environmentally Sustainable Synthetic Routes
The development of sustainable synthetic routes for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol focuses on redesigning traditional methods to be more environmentally benign. A common pathway involves two main transformations: the creation of the biphenyl (B1667301) structure and the subsequent elaboration of the side chain.
Biphenyl Core Synthesis : The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the C-C bond between two aromatic rings to create the biphenyl scaffold. gre.ac.uk Traditionally, these reactions often used hazardous solvents like DMF or dioxane and homogeneous palladium catalysts that can be difficult to remove from the product. acsgcipr.org Greener approaches focus on using water as a solvent and heterogeneous catalysts. gctlc.orgunits.it For instance, a facile synthesis of flurbiprofen, a related biphenyl compound, was achieved via a Pd/C-catalyzed Suzuki coupling in water, using sodium tetraphenylborate (B1193919) as the phenylation reagent, with an excellent yield of 98%. units.it This method avoids harmful organic solvents and allows for easier catalyst recovery. acsgcipr.org
Side Chain Introduction : A primary method for introducing the side chain is the Friedel-Crafts acylation of biphenyl with propionyl chloride or its anhydride (B1165640) to form the ketone intermediate, 1-([1,1'-biphenyl]-4-yl)propan-1-one. nih.govrsc.org This is typically followed by the reduction of the ketone to the desired alcohol. Conventional Friedel-Crafts reactions use stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are corrosive, moisture-sensitive, and generate large quantities of hazardous aqueous waste during workup. sigmaaldrich.com Sustainable alternatives involve using recyclable solid acid catalysts. chemijournal.com
Reduction of the Ketone : The final step is the reduction of 1-([1,1'-biphenyl]-4-yl)propan-1-one. While stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective, they contribute to lower atom economy. wikipedia.org Catalytic hydrogenation or transfer hydrogenation represents a more sustainable alternative, using only a catalytic amount of metal and a simple hydrogen source.
An environmentally focused synthetic strategy would therefore combine these green modifications: a water-based Suzuki coupling or a solid-acid catalyzed Friedel-Crafts reaction, followed by a catalytic reduction of the resulting ketone.
Application of Catalysis in Eco-Friendly Processes (e.g., Biocatalysis, Solid Acid Catalysts)
Catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts. chemijournal.com
Solid Acid Catalysts in Friedel-Crafts Acylation: To circumvent the problems associated with traditional Lewis acids like AlCl₃, solid acid catalysts have been developed for Friedel-Crafts reactions. chemijournal.com These catalysts are non-corrosive, reusable, and minimize waste. Examples include zeolites, sulfated zirconia, and heteropolyacids supported on materials like MCM-41 silica (B1680970). researchgate.net These catalysts have been successfully used for the acylation of various aromatic compounds, including anisole (B1667542) and veratrole, under solvent-free conditions, offering high product selectivity and the ability to be regenerated and reused with minimal loss of activity. chemijournal.comgoogle.com While a specific application to the propionylation of biphenyl is not detailed, the successful use on similar aromatic substrates demonstrates the potential for a greener synthesis of the ketone precursor 1-([1,1'-biphenyl]-4-yl)propan-1-one.
| Catalyst Type | Example | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Traditional Lewis Acid | AlCl₃, FeCl₃ | High reactivity | Corrosive, stoichiometric amounts needed, generates hazardous waste, moisture sensitive | sigmaaldrich.com |
| Solid Acid Catalyst | Zeolites, Sulfated Zirconia, Supported Heteropolyacids | Reusable, non-corrosive, minimizes waste, high selectivity, can be used in solvent-free conditions | May have lower activity than traditional catalysts, potential for leaching | chemijournal.comresearchgate.net |
Biocatalysis in Ketone Reduction: The enantioselective reduction of ketones to form chiral alcohols is a critical transformation in pharmaceutical synthesis. wikipedia.org Biocatalysis, using whole cells or isolated enzymes, offers a highly selective and environmentally friendly alternative to chemical reductants. For instance, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol was achieved with high conversion (>99%) and excellent enantiomeric excess (>99%) using the whole-cell biocatalyst Lactobacillus paracasei BD101. researchgate.net Similarly, recombinant E. coli cells have been used for the highly enantioselective reduction of other acetophenone (B1666503) derivatives. mdpi.com These biocatalytic methods operate under mild conditions (room temperature and pressure) in aqueous media, providing a green pathway to chiral alcohols like 2-([1,1'-Biphenyl]-4-yl)propan-1-ol.
Utilization of Green Solvents and Solvent-Free Reaction Conditions
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the use of less hazardous solvents or the elimination of solvents altogether. gre.ac.uk
Green Solvents for Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction has been adapted to run in more environmentally friendly solvents. Water is an ideal green solvent, and its use has been demonstrated for the synthesis of biphenyl compounds, including the NSAID analog fenbufen. gctlc.orgunits.itrsc.org Other recommended green solvents include 2-Me-THF, cyclopentyl methyl ether (CPME), and tert-amyl alcohol, which have shown to be effective replacements for undesirable solvents like toluene (B28343) or DMF in nickel-catalyzed Suzuki couplings. acs.orgnih.gov A study on the Suzuki coupling of amides identified isopropyl acetate (B1210297) (i-PrOAc) as a highly effective and environmentally friendly solvent option. acs.org
| Solvent | Classification | Advantages | Reference |
|---|---|---|---|
| Water | Recommended | Non-toxic, non-flammable, inexpensive | gctlc.orgunits.it |
| 2-Me-THF | Recommended | Derived from renewable resources, lower toxicity than THF | acs.orgnih.gov |
| tert-Amyl alcohol | Recommended | Good performance, safer alternative to other alcohols | acs.orgnih.gov |
| Isopropyl acetate (i-PrOAc) | Recommended | Effective for a broad range of substrates | acs.org |
| DMF, Dioxane, Toluene | Hazardous/Undesirable | High boiling points, toxicity concerns | acsgcipr.orgnih.gov |
Solvent-Free Reaction Conditions: For the Friedel-Crafts acylation step, solvent-free conditions offer a significant green advantage. Studies have shown that solid acid catalysts can effectively promote the acylation of aromatic compounds using a neat mixture of the reactants, completely eliminating the need for a solvent and simplifying product isolation. chemijournal.com
Energy Efficiency in Synthesis (e.g., Microwave-Assisted, Ultrasound-Assisted Reactions)
Improving energy efficiency is a key principle of green chemistry, often achieved by using alternative energy sources to accelerate reactions and reduce thermal energy consumption. gctlc.org
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, offering advantages such as dramatic reductions in reaction times, increased yields, and improved reproducibility. nih.gov The Suzuki-Miyaura coupling is particularly amenable to microwave assistance. Protocols have been developed for the rapid synthesis of biphenyls using microwave heating in green solvents like water or ethanol (B145695)/water mixtures, often with very low catalyst loading. nih.govflemingcollege.ca For example, a microwave-assisted protocol using a biowaste-derived palladium catalyst in the bio-based solvent γ-valerolactone (GVL) enabled the synthesis of various biphenyls with reduced reaction times and minimized waste. rsc.org
Ultrasound-Assisted Reactions: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the physical phenomenon of acoustic cavitation, leading to higher yields and shorter reaction times under milder conditions. orientjchem.orgorientjchem.org The reduction of ketones, the final step in synthesizing 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, can be significantly enhanced by ultrasound. Studies have demonstrated the selective reduction of aldehydes over ketones using NaBH₄ in water under ultrasound irradiation. orientjchem.orgorientjchem.org Furthermore, the asymmetric transfer hydrogenation of ketones using a Ru(II) catalyst system showed a 5- to 10-fold rate enhancement under sonochemical activation compared to silent conditions, without compromising enantioselectivity. nih.gov
Atom Economy and Waste Minimization Strategies in Process Design
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org A high atom economy indicates that less waste is generated in the form of byproducts.
Strategies for High Atom Economy:
Addition and Rearrangement Reactions: These reactions are inherently 100% atom-economical as all reactant atoms are incorporated into the product.
Catalytic Reactions: Using catalysts instead of stoichiometric reagents significantly improves atom economy and reduces waste. For example, in the reduction of 1-([1,1'-biphenyl]-4-yl)propan-1-one, catalytic hydrogenation (using H₂) is far more atom-economical than reduction with NaBH₄, which generates borate (B1201080) byproducts. wikipedia.org
Waste Minimization in Biphenyl Synthesis: Waste minimization strategies focus on reducing or eliminating waste at its source. google.com
Catalyst Choice: As discussed, replacing stoichiometric AlCl₃ in Friedel-Crafts acylation with a recyclable solid acid catalyst is a major waste reduction strategy. chemijournal.com
Solvent and Workup: Using water as a solvent for the Suzuki reaction not only makes the reaction greener but also simplifies the workup, often allowing the product to be isolated by simple filtration, which minimizes the use of additional extraction solvents. gctlc.orgunits.it The optimization of work-up procedures can significantly lower the E-factor (Environmental Factor), a metric that quantifies the amount of waste produced per unit of product. rsc.org A microwave-assisted Suzuki reaction in GVL achieved very low E-factor values of 3.2–9.4 by optimizing the work-up process. rsc.org
By integrating these principles—choosing catalytic routes, using green solvents, applying energy-efficient techniques, and designing for high atom economy—the synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol can be made significantly more sustainable.
Applications and Role As a Key Intermediate in Advanced Organic Synthesis
Precursor for the Synthesis of Complex Organic Molecules
The utility of 2-([1,1'-biphenyl]-4-yl)propan-1-ol as a foundational element in the synthesis of intricate molecular architectures is well-documented. Its adaptable structure allows for its incorporation into a variety of synthetic pathways, leading to the creation of molecules with specific and desirable properties.
Chiral Building Blocks in Asymmetric Synthesis
The presence of a stereocenter in 2-([1,1'-biphenyl]-4-yl)propan-1-ol makes it a valuable chiral building block in asymmetric synthesis. Chiral biaryl compounds have been extensively utilized in fields like asymmetric catalysis. nih.gov The development of catalytic asymmetric methods for producing α-chiral structures is of high interest, particularly for motifs common in bioactive molecules. nih.gov The enantioselective synthesis of such compounds often requires specialized techniques to achieve high levels of stereocontrol. nih.gov
Synthesis of Nitrogen-Containing Heterocycles (e.g., Naphthyridine and Quinoline Derivatives)
Nitrogen-containing heterocycles are of significant interest due to their prevalence in biologically active compounds and functional materials. clockss.orgnih.gov The synthesis of these structures is a major focus in organic chemistry. clockss.org
Naphthyridine Derivatives: The 1,8-naphthyridine (B1210474) skeleton, for instance, is found in many natural products with diverse biological activities. nih.gov Synthetic strategies often involve multi-step processes, including reactions like Grignard reactions, condensations, and cyclizations to build the target naphthyridine core. nih.gov For example, the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines has been reported, starting from a suitable 1,8-naphthyridine carboxamide. nih.gov Other approaches include the diastereoselective synthesis of pyrano and furano naphthyridine derivatives using organocatalysts. ekb.eg
Quinoline Derivatives: Quinolines are another important class of nitrogen-containing heterocycles with a wide range of pharmacological properties, including antimalarial, antibacterial, and anti-inflammatory activities. nih.govnih.gov The Friedländer synthesis is a prominent method for preparing quinolines. nih.gov The synthesis of quinolines can be achieved through various routes, including the reaction of anilines with compounds like propanol (B110389) over modified zeolites, where N-phenylpropan-1-imine is a key intermediate. researchgate.net The development of new synthetic methods for quinolines is an active area of research. mdpi.com
Incorporation into Macromolecular and Supramolecular Architectures (e.g., Macrocycles, Polymers)
The biphenyl (B1667301) unit within 2-([1,1'-biphenyl]-4-yl)propan-1-ol makes it a suitable component for the construction of larger molecular assemblies such as macrocycles and polymers.
Macrocycles: Biphenyl-containing macrocycles are of interest in supramolecular chemistry. researchgate.net These structures can be synthesized through various methods, including one-step condensation reactions. mdpi.com The resulting macrocycles often possess unique host-guest properties due to their defined cavity sizes. mdpi.com The synthesis of diverse macrocycle libraries can be achieved through strategies like the "build/couple/pair" approach, often employing robust reactions like azide-alkyne cycloadditions and ring-closing metathesis for the final macrocyclization step. core.ac.uk Multicomponent reactions are also powerful tools for generating molecular diversity in macrocycle synthesis. nih.gov
Role in the Synthesis of Pharmacologically Relevant Biphenyl Derivatives
Biphenyl derivatives are prevalent in many biologically active natural products and pharmaceutical drugs. rsc.org The compound 2-([1,1'-biphenyl]-4-yl)propan-1-ol can serve as a key intermediate in the synthesis of such pharmacologically relevant molecules. For instance, the synthesis of (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones has been reported, which have shown potential as anticancer agents by inducing the generation of reactive oxygen species. nih.gov Furthermore, hybrid molecules with potential biological activity have been synthesized by reacting flurbiprofen, a biphenyl-containing compound, with other pharmacophores like amphetamine. mdpi.com
Applications in Advanced Materials Research
The structural characteristics of 2-([1,1'-biphenyl]-4-yl)propan-1-ol and its derivatives lend themselves to applications in the field of advanced materials. Biphenyl-extended pillararenes, for example, have shown promise in areas such as adsorptive separation and drug delivery. mdpi.com The rigid and electron-rich nature of the biphenyl unit contributes to the unique properties of these materials.
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of biphenyl (B1667301) derivatives has evolved significantly from classical methods to modern cross-coupling reactions. rsc.org Future research into the synthesis of 2-([1,1'-biphenyl]-4-yl)propan-1-ol is geared towards improving efficiency, reducing waste, and achieving high levels of stereoselectivity.
Current synthetic strategies often involve a two-step process: the formation of the biphenyl core followed by the elaboration of the propanol (B110389) side chain. The key precursor is often a ketone, such as 1-([1,1'-biphenyl]-4-yl)ethan-1-one or 1-([1,1'-biphenyl]-4-yl)propan-1-one, which is synthesized via Friedel-Crafts acylation of biphenyl. rsc.orgbldpharm.com The subsequent step is the reduction of the ketone to the corresponding alcohol.
Emerging methodologies focus on:
Asymmetric Reduction: Developing highly stereoselective methods to reduce the prochiral ketone precursor to obtain enantiomerically pure (R)- or (S)-2-([1,1'-biphenyl]-4-yl)propan-1-ol. This involves the use of chiral reducing agents or asymmetric transfer hydrogenation, which are areas of intense research.
Advanced Cross-Coupling Reactions: Employing modern catalytic systems like Suzuki-Miyaura and Negishi cross-coupling reactions to construct the biphenyl skeleton from more accessible precursors. rsc.org These methods offer greater functional group tolerance and milder reaction conditions compared to older techniques. rsc.org
Development of Advanced Spectroscopic and Analytical Techniques for Deeper Characterization
While standard techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure of biphenyl derivatives, future research demands a more profound characterization. mdpi.com
Advanced analytical methods are crucial for:
Unambiguous Stereochemical Assignment: The presence of a chiral center necessitates techniques that can determine the absolute configuration. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a key technique being refined for this purpose. mdpi.com Vibrational Circular Dichroism (VCD) and comparison of experimental spectra with quantum chemical calculations represent a frontier in stereochemical analysis.
Conformational Analysis: The two phenyl rings in biphenyl are not coplanar, and the rotational barrier can lead to atropisomerism in substituted derivatives. rsc.org Advanced 2D NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can provide insights into the preferred solution-state conformation of 2-([1,1'-biphenyl]-4-yl)propan-1-ol.
Trace Analysis: The development of highly sensitive analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is essential for pharmacokinetic studies if the compound is explored for biological applications, and for detecting trace impurities in highly pure samples intended for materials science.
Expansion of Computational Modeling to Predict Reactivity and Properties of Novel Analogues
Computational chemistry is an increasingly powerful tool for predicting the properties and behavior of molecules, saving significant time and resources in the laboratory. nih.govnih.gov For 2-([1,1'-biphenyl]-4-yl)propan-1-ol and its derivatives, computational modeling offers several future avenues of exploration.
Predicting Physicochemical Properties: Density Functional Theory (DFT) calculations can be employed to predict key properties such as molecular geometry, electronic structure, dipole moment, and spectroscopic signatures (NMR, IR). nih.govacs.org These predictions can aid in the interpretation of experimental data.
Virtual Screening of Analogues: By systematically modifying the structure of 2-([1,1'-biphenyl]-4-yl)propan-1-ol in silico, researchers can build virtual libraries of novel analogues. Computational models can then predict their potential for specific applications, for instance, by calculating their binding affinity to a biological target or predicting their liquid crystalline properties. nih.gov
Reaction Mechanism Elucidation: Computational studies can map out the energy profiles of potential synthetic routes, helping to understand reaction mechanisms, identify key intermediates, and optimize reaction conditions for higher yields and selectivity.
| Computational Method | Application in Future Research | Reference |
| Density Functional Theory (DFT) | Prediction of geometry, electronic properties, and spectroscopic data. | nih.govacs.org |
| Molecular Dynamics (MD) | Simulation of conformational flexibility and intermolecular interactions. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity for potential pharmaceutical applications. | nih.gov |
Investigation of New Catalytic Systems for Sustainable and Efficient Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic processes. A major future direction is the development of more sustainable and efficient catalytic systems for synthesizing biphenyl compounds.
Earth-Abundant Metal Catalysts: While palladium catalysts are highly effective for cross-coupling reactions, there is a strong drive to develop catalysts based on more abundant and less expensive metals like iron, copper, or nickel to synthesize the biphenyl core. rsc.org
Biocatalysis: The use of enzymes for key synthetic steps offers unparalleled selectivity under mild conditions. For instance, alcohol dehydrogenases or ketoreductases could be used for the enantioselective reduction of the ketone precursor to furnish the chiral alcohol with high optical purity.
Discovery of Undiscovered Applications as Versatile Synthetic Intermediates
Biphenyl derivatives are crucial intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals and liquid crystals. rsc.org The specific structure of 2-([1,1'-biphenyl]-4-yl)propan-1-ol, possessing both a chiral alcohol and a functionalizable biphenyl unit, makes it a promising building block for future applications.
Chiral Ligands in Asymmetric Catalysis: The chiral alcohol can be used as a handle to synthesize novel chiral ligands. These ligands could be employed in asymmetric catalysis to control the stereochemical outcome of important chemical transformations.
Precursors for Biologically Active Molecules: The biphenyl moiety is a known pharmacophore found in numerous drugs. This compound could serve as a starting material for the synthesis of new drug candidates. For example, derivatives of similar structures have been investigated as potential inhibitors of protein kinases or as therapies for diseases involving NMDA receptor activation. rsc.org
Building Blocks for Advanced Materials: The rigid biphenyl core is a common feature in liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The chiral propanol side chain could be used to induce the formation of chiral smectic or cholesteric liquid crystal phases, which have applications in display technologies and optical sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
